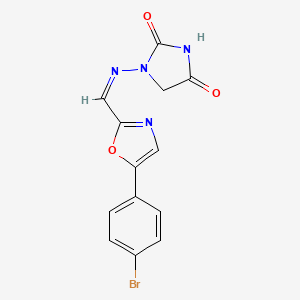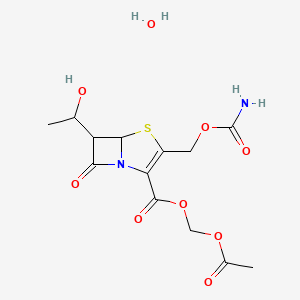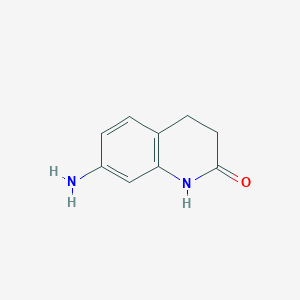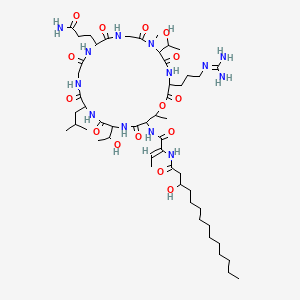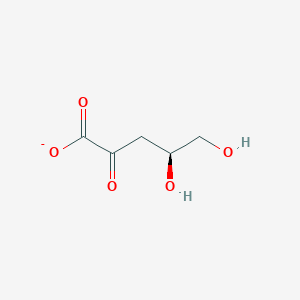
2-Dehydro-3-deoxy-D-arabinonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-dehydro-3-deoxy-D-arabinonate is a ketoaldonate and a member of arabinonates. It derives from a D-arabinonate. It is a conjugate base of a 2-dehydro-3-deoxy-D-arabinonic acid.
Scientific Research Applications
Enzymatic Conversion and Structure
A study by Rahman et al. (2017) highlighted the crystal structure of l-arabinonate dehydratase from Rhizobium leguminosarum, which catalyzes the conversion of l-arabinonate to 2-dehydro-3-deoxy-l-arabinonate. The enzyme's active site contains a [2Fe-2S] cluster and Mg2+ ion, essential for catalysis, with Ser480 and Thr482 being critical residues. This structure provided insights into the enzyme's mechanism, suggesting the [2Fe-2S] cluster functions as a Lewis acid in the elimination reaction (Rahman et al., 2017).
Substrate Binding and Catalysis
Brouns et al. (2008) revealed the structure of a 2-keto-3-deoxy-D-arabinonate dehydratase from Sulfolobus solfataricus, providing insights into substrate binding and catalysis. The study proposed a base-catalyzed dehydration mechanism facilitated by the coordination of a divalent metal ion in the enzyme's active site, enhancing the acidity of protons alpha to the carbonyl group, thereby facilitating their abstraction (Brouns et al., 2008).
Metabolic Pathways and Promiscuity
Archer et al. (2013) explored the metabolic promiscuity of Sulfolobus solfataricus towards D-xylose and L-arabinose. Their work on 2-keto-3-deoxy-D-xylonate and 2-keto-3-deoxy-L-arabinonate demonstrated the organism's capability to catabolize C5-sugars through a metabolically flexible pathway, highlighting the role of 2-dehydro-3-deoxy-D-arabinonate in this process (Archer et al., 2013).
Application in Biotransformation
Research by Sutiono et al. (2020) characterized 2-keto-3-deoxy-L-arabinonate and 2-keto-3-deoxy-D-xylonate dehydratases, which are key enzymes in converting 2-keto-3-deoxy sugar acids to α-ketoglutaric semialdehyde. This study is significant for the biotransformation of hemicellulose sugars to chemicals, where 2-dehydro-3-deoxy-D-arabinonate plays a crucial role (Sutiono et al., 2020).
Novel Pathways in Pentose Metabolism
Watanabe et al. (2019) identified a non-phosphorylative pathway in bacteria for pentose metabolism, including D-xylose, L-arabinose, and D-arabinose, leading to the formation of 2-keto-3-deoxypentonate (KDP) and subsequently to α-ketoglutarate or pyruvate and glycolaldehyde. This pathway involves 2-dehydro-3-deoxy-D-arabinonate as an intermediate, highlighting its role in bacterial pentose oxidation pathways (Watanabe et al., 2019).
properties
Molecular Formula |
C5H7O5- |
|---|---|
Molecular Weight |
147.11 g/mol |
IUPAC Name |
(4S)-4,5-dihydroxy-2-oxopentanoate |
InChI |
InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/p-1/t3-/m0/s1 |
InChI Key |
UQIGQRSJIKIPKZ-VKHMYHEASA-M |
Isomeric SMILES |
C([C@@H](CO)O)C(=O)C(=O)[O-] |
SMILES |
C(C(CO)O)C(=O)C(=O)[O-] |
Canonical SMILES |
C(C(CO)O)C(=O)C(=O)[O-] |
synonyms |
2-keto-3-deoxy-D-xylonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



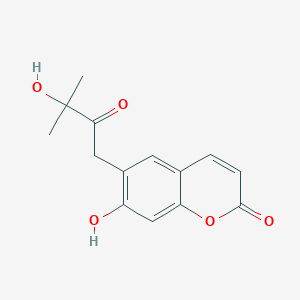
![4-N-benzylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B1235838.png)
![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)
![(E)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1235840.png)
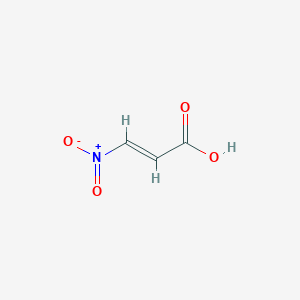
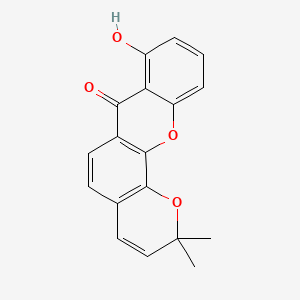
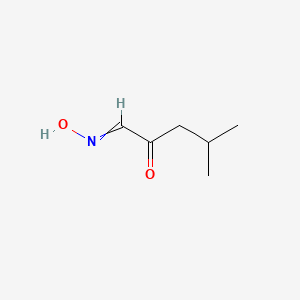
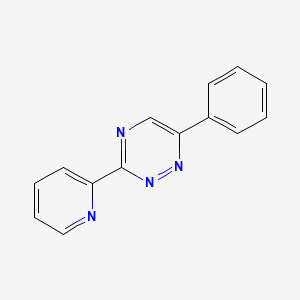
![2-[[3-(3-Chloro-4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]butan-1-ol](/img/structure/B1235847.png)
